3',4'-Dimethyl-3-(3-methylphenyl)propiophenone
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Overview
Description
3’,4’-Dimethyl-3-(3-methylphenyl)propiophenone is an organic compound with the molecular formula C18H20O It is a derivative of propiophenone, characterized by the presence of methyl groups at the 3’ and 4’ positions on the phenyl ring and an additional methyl group on the 3-methylphenyl moiety
Scientific Research Applications
3’,4’-Dimethyl-3-(3-methylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethyl-3-(3-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The general reaction scheme is as follows:
Starting Materials: 3-methylacetophenone and 3,4-dimethylbenzoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.
Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of 3’,4’-Dimethyl-3-(3-methylphenyl)propiophenone may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethyl-3-(3-methylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethyl-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylacetophenone: Similar structure but lacks the propiophenone moiety.
3-Methylpropiophenone: Similar structure but lacks the additional methyl groups on the phenyl ring.
4-Methylpropiophenone: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
3’,4’-Dimethyl-3-(3-methylphenyl)propiophenone is unique due to the specific arrangement of methyl groups and the propiophenone moiety, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-5-4-6-16(11-13)8-10-18(19)17-9-7-14(2)15(3)12-17/h4-7,9,11-12H,8,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDJAIRTVJUENM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644079 |
Source
|
Record name | 1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-81-3 |
Source
|
Record name | 1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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